

# Comprehensive Technical Guide: (R)-(+)-BINAP (CAS 76189-55-4)

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## Compound of Interest

Compound Name:	(2-Diphenylphosphanyl-phenyl)- methanol
CAS No.:	81073-06-5
Cat. No.:	B2979777

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Identity: (R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene Role: Chiral Ligand for Asymmetric Catalysis

## Part 1: Executive Summary

CAS 76189-55-4 corresponds to (R)-(+)-BINAP, a cornerstone chiral diphosphine ligand in the field of asymmetric synthesis.<sup>[1]</sup> Unlike a direct pharmaceutical active ingredient (API), BINAP is a critical process enabler used to synthesize chiral drug substances. Its atropisomeric structure allows it to induce high enantioselectivity in metal-catalyzed reactions, most notably Ruthenium (Ru), Rhodium (Rh), and Palladium (Pd) catalyzed hydrogenations.

This compound gained global prominence following the work of Ryōji Noyori (Nobel Prize, 2001), enabling the industrial-scale synthesis of generic drugs like Levofloxacin and Menthol. For drug development professionals, mastering the handling of BINAP—specifically its sensitivity to oxidation—is a prerequisite for reproducible enantioselective catalysis.

## Part 2: Chemical Identity & Physical Properties<sup>[2]</sup>

(R)-BINAP derives its chirality not from a stereogenic center, but from axial chirality (atropisomerism) due to restricted rotation around the 1,1'-binaphthyl bond.

**Table 1: Physicochemical Specifications**

Property	Data
Chemical Name	(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene
CAS Number	76189-55-4
Molecular Formula	C <sub>44</sub> H <sub>32</sub> P <sub>2</sub>
Molecular Weight	622.67 g/mol
Appearance	White to pale yellow crystalline powder
Melting Point	239 – 241 °C
Optical Rotation	<a href="#">ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"&gt;</a> (c=0.5, benzene)
Solubility	Soluble in Toluene, THF, Benzene, Dichloromethane; Insoluble in Water
Air Sensitivity	High. <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a> Phosphines oxidize to phosphine oxides ( ) in air.
Storage Class	Inert atmosphere (Argon/Nitrogen), Cool (<25°C), Dry

## Part 3: Safety Data Sheet (SDS) Summary & Handling

Signal Word: WARNING

### Hazard Statements (GHS Classification)

- H315: Causes skin irritation.[8][9]
- H319: Causes serious eye irritation.[8]
- H335: May cause respiratory irritation.[8]

## Critical Handling Protocols

1. Inert Atmosphere Requirement: BINAP is an electron-rich phosphine. Exposure to atmospheric oxygen converts it to BINAP-monoxide or dioxide, which are catalytically inactive or deleterious.

- Protocol: Always handle inside a glovebox or use Schlenk line techniques.
- Solvents: Use only anhydrous, degassed solvents (sparged with Argon for >30 mins or freeze-pump-thaw cycled).

2. Personal Protective Equipment (PPE):

- Respiratory: N95 or P100 respirator if dust formation is likely.
- Skin: Nitrile rubber gloves (min thickness 0.11 mm).
- Eyes: Safety glasses with side shields or chemical goggles.[8]

3. Emergency Measures:

- Inhalation: Move to fresh air.[8][9] If breathing is difficult, give oxygen.[9]
- Skin Contact: Wash with soap and copious water.[9] Remove contaminated clothing.[8][9]
- Fire Fighting: Use dry chemical, CO<sub>2</sub>, or water spray.[9] Do not use high-pressure water jets (may scatter dust). Emits toxic phosphorus oxide fumes under fire conditions.

## Part 4: Mechanism of Action (Asymmetric Induction)

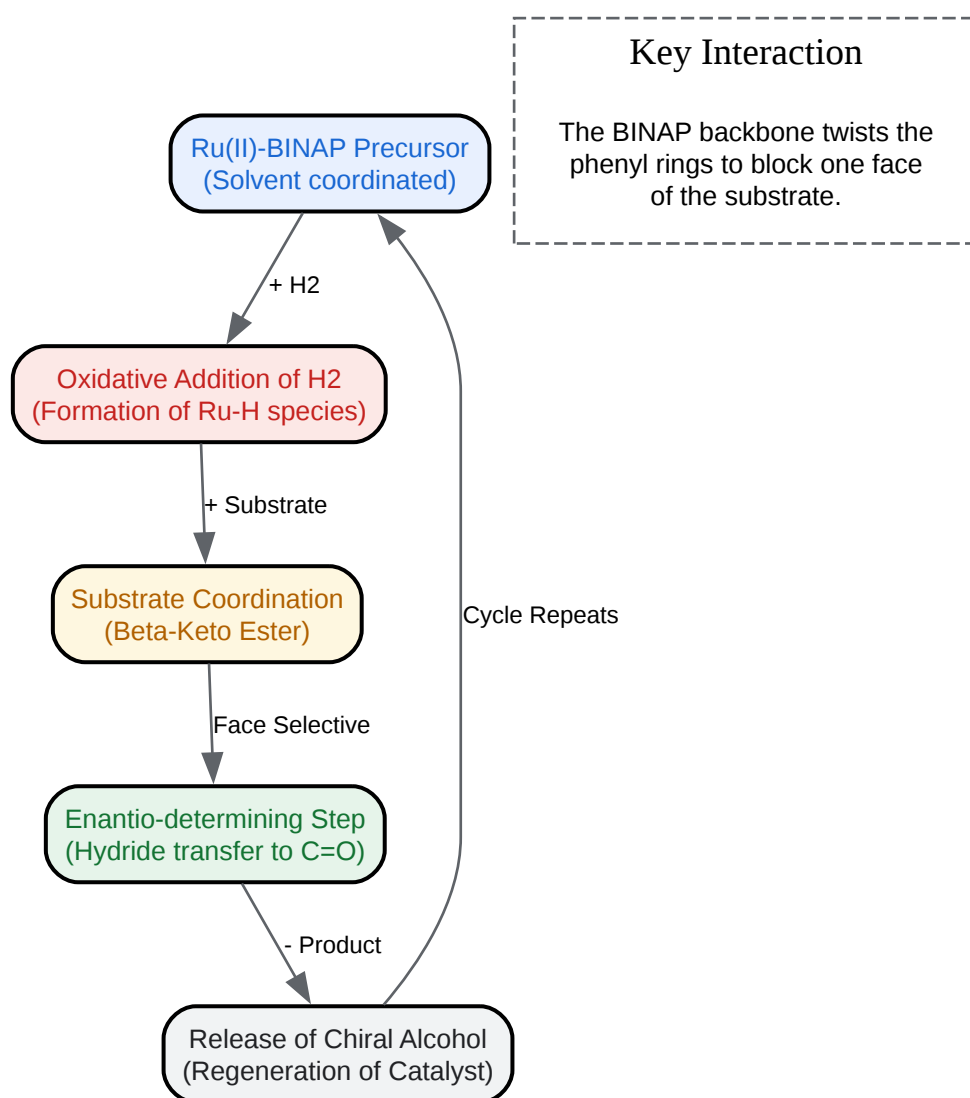
The utility of (R)-BINAP lies in its ability to wrap around a transition metal center, creating a chiral pocket that discriminates between the prochiral faces of a substrate.

## The Chiral Environment

The binaphthyl backbone is rigid. When BINAP binds to a metal (e.g., Ru), the four phenyl rings on the phosphorus atoms are forced into a specific "quadrant" orientation: two equatorial (projecting outward) and two axial (projecting upward/downward). This steric wall forces the incoming substrate to approach in only one specific orientation, leading to high enantiomeric excess (ee).

## Visualization: Catalytic Cycle (Noyori Hydrogenation)

The following diagram illustrates the mechanism for the asymmetric hydrogenation of a -keto ester using a Ru-BINAP complex.



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Figure 1: Simplified catalytic cycle for Ru-BINAP mediated asymmetric hydrogenation. The rigidity of the BINAP ligand ensures the hydride attacks the ketone from a single face.

## Part 5: Experimental Protocols

### Protocol A: Preparation of [RuCl(p-cymene)((R)-BINAP)]Cl

A versatile precatalyst for asymmetric hydrogenation.

Reagents:

- (CAS 52462-29-0)
- (R)-BINAP (CAS 76189-55-4)[1][10][2][6][11]
- Ethanol (Anhydrous, Degassed)
- Dichloromethane (Degassed)

Step-by-Step Methodology:

- Inert Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon.
- Charging: Add (0.5 mmol) and (R)-BINAP (1.0 mmol) to the flask.
  - Note: A slight excess of BINAP (1.05 eq) is often used to ensure complete ligation.
- Solvation: Add 15 mL of degassed Ethanol and 5 mL of Dichloromethane via syringe.
- Reaction: Heat the mixture to reflux (approx. 50°C) for 1 hour. The solution should turn from reddish-brown to a clear orange/yellow precipitate.
- Isolation: Concentrate the solvent to approx. 5 mL under vacuum.

- Precipitation: Add 20 mL of degassed Diethyl Ether to precipitate the complex.
- Filtration: Filter the solid under Argon using a Schlenk frit. Wash with Pentane.
- Drying: Dry under high vacuum for 4 hours. Store in a glovebox.

## Protocol B: Quality Control (Checking for Oxidation)

Since oxidized BINAP (BINAP-O) kills catalysis, verify purity before use.

Method:  $^{31}\text{P}$  NMR Spectroscopy.

- Sample Prep: Dissolve ~10 mg of (R)-BINAP in degassed  
  
or  
  
inside the glovebox. Cap the NMR tube tightly.
- Acquisition: Run a standard  $^{31}\text{P}\{^1\text{H}\}$  NMR scan.
- Analysis:
  - Pure BINAP: Single peak at ~ -15 to -17 ppm (varies slightly by solvent).
  - Oxidized BINAP: Peaks shift downfield to ~ +20 to +40 ppm.
  - Criterion: If oxide peaks > 2% integration, recrystallize or discard.

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